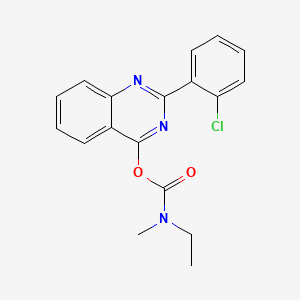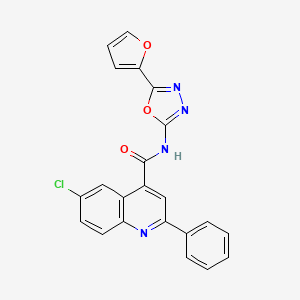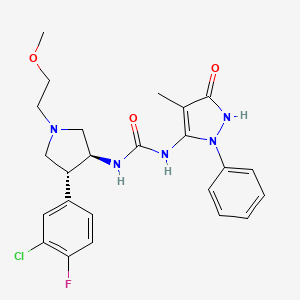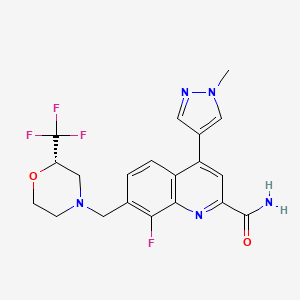
Quinoline derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivative 5 is a heterocyclic aromatic compound that features a quinoline scaffold. Quinoline itself is a bicyclic structure composed of a benzene ring fused with a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. These compounds exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline derivative 5 can be achieved through various methods, including classical and modern synthetic routes. Some of the well-known classical methods include the Skraup synthesis, the Friedländer synthesis, and the Doebner-Miller synthesis. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Modern synthetic routes often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. For example, microwave-assisted synthesis, ultrasound irradiation, and photocatalytic synthesis have been reported to enhance reaction efficiency and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic systems, such as palladium or copper catalysts, are commonly used to facilitate the cyclization reactions. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Quinoline derivative 5 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups into the quinoline scaffold.
Reduction: Reduction reactions can convert quinoline derivatives into their hydrogenated forms, such as tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Scientific Research Applications
Quinoline derivative 5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological research.
Medicine: Serves as a lead compound in drug discovery for the development of new therapeutic agents, including antimalarial and antitubercular drugs.
Mechanism of Action
The mechanism of action of Quinoline derivative 5 involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Quinoline derivative 5 can be compared with other similar compounds, such as:
Chloroquine: An antimalarial drug with a quinoline scaffold.
Primaquine: Another antimalarial agent with a similar structure.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical transformations and its broad range of applications in different fields highlight its significance .
Conclusion
This compound is a compound of great interest in various scientific and industrial fields
Properties
Molecular Formula |
C20H19F3N4O2S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-5-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19F3N4O2S/c1-11-25-8-17(30-11)14-7-16(19(24)28)26-15-6-12(2-3-13(14)15)9-27-4-5-29-18(10-27)20(21,22)23/h2-3,6-8,18H,4-5,9-10H2,1H3,(H2,24,28) |
InChI Key |
QYGZQJAQOQLFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-d]pyrimidine derivative 20](/img/structure/B10836157.png)
![Pyrrolo[2,3-d]pyrimidine derivative 21](/img/structure/B10836170.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea](/img/structure/B10836180.png)
![1-[2-(3-Chloro-2-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]-3-[4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]urea](/img/structure/B10836181.png)


![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)
![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)

